3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole is a heterocyclic compound characterized by the presence of both a sulfonyl group and a trifluoromethyl group. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C6H6F3NO2S, with a molecular weight of 217.21 g/mol.
3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole can be sourced from specialized chemical suppliers, and its classification falls under organic compounds, specifically within the category of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles that play significant roles in biological systems and synthetic chemistry.
The synthesis of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole typically involves cycloaddition reactions. A common method is the [3+2] cycloaddition of 3,3,3-trifluoropropene derivatives with isonitriles, which occurs under mild conditions to form the pyrrole ring. This method allows for the efficient construction of the desired compound while maintaining high yields.
The reaction conditions for the synthesis often include solvents such as dichloromethane or other non-polar solvents, which facilitate the cycloaddition process. The reaction temperature is usually maintained at room temperature to optimize yield and minimize side reactions.
The molecular structure of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole features a pyrrole ring substituted at the 3-position with a methanesulfonyl group and at the 4-position with a trifluoromethyl group. The presence of these substituents significantly influences the electronic properties and reactivity of the compound.
3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions depend on specific conditions and reagents used, leading to various derivatives with distinct properties.
The mechanism of action for 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole varies based on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and trifluoromethyl groups enhance binding affinity and specificity due to their electronic effects, influencing pharmacokinetics and biological activity.
The compound is typically a solid at room temperature with specific melting points that may vary based on purity. Its solubility characteristics are influenced by its polar functional groups, allowing it to dissolve in polar organic solvents.
Key chemical properties include:
Relevant data highlights its potential for further functionalization in synthetic applications.
3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole has several applications in scientific research:
This compound's versatility underscores its significance in advancing chemical research and development across multiple disciplines.
Pyrrole derivatives have evolved from natural product inspirations to sophisticated synthetic therapeutics, marking significant milestones in medicinal chemistry. The structural simplicity of the five-membered nitrogenous heterocycle belies its profound pharmacological versatility, evidenced by its presence in hemoglobin, chlorophyll, and vitamin B₁₂ [1] [3]. Early pyrrole-based drugs like the anti-inflammatory agent ketorolac and the antiviral remdesivir established the scaffold’s druggability. Remdesivir, featuring a pyrrolotriazine core, gained prominence during the COVID-19 pandemic for its inhibition of viral RNA-dependent RNA polymerase (RdRp), where hydrophobic interactions with Tyr131 and Tyr401 residues were critical for efficacy [1]. This historical trajectory underscores a broader trend: approximately 59% of FDA-approved small-molecule pharmaceuticals contain nitrogen heterocycles, with pyrrole derivatives representing a structurally privileged class for target modulation in oncology, immunology, and infectious diseases [1] [5]. The discovery of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole follows this lineage, emerging from systematic efforts to optimize pyrrole’s physicochemical and target-binding properties through strategic substituent additions.
Table 1: Clinically Approved Pyrrole-Based Therapeutics
Drug | Therapeutic Area | Target | Key Structural Features |
---|---|---|---|
Ketorolac | Anti-inflammatory | Cyclooxygenases (COXs) | 1-Benzoyl-pyrrole |
Remdesivir | Antiviral | RNA-dependent RNA polymerase (RdRp) | Pyrrolotriazine core |
Sunitinib | Anticancer | VEGFR/PDGFR | 2-Indolinone-pyrrole hybrid |
Ondansetron | Antiemetic | 5-HT₃ receptor | Pyrrolidinone-carbazole fusion |
The integration of sulfonyl (–SO₂CH₃) and trifluoromethyl (–CF₃) groups into the pyrrole scaffold at positions 3 and 4, respectively, exemplifies rational bioisostere-driven design. The trifluoromethyl group enhances metabolic stability, membrane permeability, and binding affinity through its high electronegativity, lipophilicity (π-hydrophobic effect), and steric profile. These properties disrupt oxidative metabolism and strengthen van der Waals interactions with hydrophobic protein pockets [9]. Concurrently, the methanesulfonyl moiety acts as a hydrogen-bond acceptor, facilitating electrostatic interactions with target proteins like kinases or inflammatory cytokines. This group also modulates electron density within the pyrrole ring, influencing aromaticity and reactivity [2] [9].
Synthetic routes to such derivatives, like those described for 3-(methylsulfonyl)-4-(trifluoromethyl)-1H-pyrrole (CAS: 2361644-11-1), often leverage enaminodione intermediates. For example, Michael addition/elimination reactions between diethylaminomethylenehexafluoroacetylacetone (DAMFA) and ethyl glycinate yield precursors for cyclization, achieving >90% efficiency [9]. The compound’s molecular framework (C₆H₆F₃NO₂S, MW 213.18 g/mol) balances polar (sulfonyl) and nonpolar (trifluoromethyl) domains, optimizing LogP for tissue penetration while retaining aqueous solubility—a critical factor for in vivo bioavailability [2] [8].
Table 2: Physicochemical Contributions of Substituents in Pyrrole Derivatives
Substituent | Electron Effect | Lipophilicity (ΔLogP) | Biological Impact |
---|---|---|---|
–CF₃ | Strong −I effect | +0.88 | Enhanced metabolic stability; hydrophobic binding |
–SO₂CH₃ | −M effect | +0.25 | H-bond acceptor; improved solubility |
–H (pyrrole core) | N/A | Baseline (0.75) | Aromatic π-system for target engagement |
Within the heterocyclic pharmacopeia, 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole occupies a niche combining anti-inflammatory and antimicrobial potential. Its sulfonyl group aligns with kinase inhibitors (e.g., sunitinib), which target vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) in cancer therapy [1]. Meanwhile, the trifluoromethyl group mirrors tactics in antibacterial agents like pyoluteorin (a natural pyrrole from Pseudomonas fluorescens), which disrupts membrane integrity in Gram-negative pathogens [5].
This dual functionality positions the compound at the convergence of multiple therapeutic axes:
Patents highlight derivatives with heteroaryl substitutions (e.g., pyridyl, pyrimidinyl) as cytokine inhibitors for sepsis, psoriasis, and rheumatoid arthritis, underscoring the scaffold’s adaptability [4] [6]. Furthermore, hybrid systems incorporating spirocycles or thienopyridines enhance target specificity—e.g., tacrine-pyrrole hybrids for acetylcholinesterase inhibition in Alzheimer’s disease [10]. As antibiotic resistance escalates, such innovations leverage pyrrole’s synthetic tractability to address unmet needs in multidrug-resistant infections.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1